molecular formula C4H9BF3K B1401150 Potassium tert-butyltrifluoroborate CAS No. 1260112-05-7

Potassium tert-butyltrifluoroborate

Cat. No.: B1401150
CAS No.: 1260112-05-7
M. Wt: 164.02 g/mol
InChI Key: DUBQQKQAMBSJQA-UHFFFAOYSA-N
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Description

Potassium tert-butyltrifluoroborate is an organoboron compound with the chemical formula C4H9BF3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a useful reagent in organic synthesis.

Scientific Research Applications

Potassium tert-butyltrifluoroborate has a wide range of applications in scientific research:

Safety and Hazards

Potassium tert-butyltrifluoroborate is flammable and reacts violently with water . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

Potassium trifluoroborates, including Potassium tert-butyltrifluoroborate, are a promising class of organoboron reagents due to their stability and versatility in various chemical reactions . They are expected to find increasing use in the field of organic synthesis .

Mechanism of Action

Target of Action

Potassium tert-butyltrifluoroborate is an organoboron compound . It is primarily used as a boron source in Suzuki-Miyaura type reactions . The primary targets of this compound are the reactants involved in these reactions, where it facilitates the formation of carbon-carbon (C-C) and carbon-boron (C-B) bonds .

Mode of Action

This compound interacts with its targets by acting as a coupling partner in C-C bond forming reactions . It offers several advantages over other boron sources, such as boronic acids and esters, due to its stability in moisture and air, and its compatibility with strong oxidative conditions . This allows it to participate in reactions without degradation of the boron functionality .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for creating C-C bonds . The downstream effects of these reactions include the synthesis of various organic compounds.

Pharmacokinetics

Its solubility in most organic solvents, such as toluene and ethanol , can impact its availability in reactions.

Result of Action

The result of this compound’s action is the formation of new C-C and C-B bonds . This leads to the synthesis of a wide range of organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals and materials.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of other reactants . It is stable in air and moisture, which enhances its efficacy in reactions . It should be stored under an inert atmosphere and at temperatures below -20°c to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium tert-butyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of tert-butylboronic acid with potassium fluoride and boron trifluoride. The reaction typically takes place in an inert atmosphere to prevent moisture and air from affecting the process. The resulting product is a stable, crystalline solid that can be easily handled and stored .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous-flow chemistry. This method allows for the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium tert-butyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The reactions typically occur under mild conditions, making the compound highly versatile .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon or carbon-heteroatom bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Comparison with Similar Compounds

Potassium tert-butyltrifluoroborate is unique among organotrifluoroborates due to its stability and ease of handling. Similar compounds include:

  • Potassium methyltrifluoroborate
  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate

Compared to these compounds, this compound offers superior stability and is less hygroscopic, making it more convenient for use in various chemical reactions .

Properties

IUPAC Name

potassium;tert-butyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3.K/c1-4(2,3)5(6,7)8;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBQQKQAMBSJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260112-05-7
Record name potassium tert-butyltrifluoroboranuide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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